molecular formula C12H25N3O B1465717 2-(3-aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide CAS No. 1248441-66-8

2-(3-aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide

Cat. No.: B1465717
CAS No.: 1248441-66-8
M. Wt: 227.35 g/mol
InChI Key: PRODIZIDNGQTEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide is a synthetic organic compound featuring a acetamide linker connecting a 3-aminopiperidine moiety and a 3-methylbutyl (isoamyl) group. This structure places it within a class of molecules known to hold significant value in medicinal chemistry and drug discovery research. The 3-aminopiperidine scaffold is a privileged structure in pharmacology, notably recognized for its role as a key component in potent inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4) . Compounds based on this scaffold, such as the widely studied linagliptin, have demonstrated excellent efficacy as therapeutics for type 2 diabetes . The specific inhibition of DPP-4 enhances the activity of incretin hormones, which promotes insulin secretion and suppresses glucagon release, making this research area critical for metabolic disorder studies. Beyond metabolic diseases, the piperidine core is a versatile template in the design of bioactive molecules. Research into structurally related acetamide and piperidine derivatives has shown potential across various other therapeutic fields. For instance, similar N-phenylacetamide derivatives have been investigated for their anticonvulsant properties in models of epilepsy . Furthermore, piperidine-linked molecules are actively explored as novel inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII, which are promising targets for anticancer drug development . The incorporation of the 3-methylbutyl chain in this particular compound may influence its lipophilicity and binding interactions, offering researchers a valuable building block for structure-activity relationship (SAR) studies. This makes this compound a compound of interest for researchers working in diverse areas, including the synthesis of potential enzyme inhibitors, central nervous system (CNS) active agents, and oncological therapeutics. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(3-aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O/c1-10(2)5-6-14-12(16)9-15-7-3-4-11(13)8-15/h10-11H,3-9,13H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRODIZIDNGQTEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CN1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(3-aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide generally involves two key stages:

Preparation of 3-Aminopiperidine Intermediate

The 3-aminopiperidine moiety is typically prepared through selective amination of piperidine derivatives or via ring functionalization methods. Common approaches include:

These methods provide the 3-aminopiperidin-1-yl intermediate required for further acylation.

Acylation to Form this compound

The key step involves coupling the 3-aminopiperidine with an acetic acid derivative bearing the 3-methylbutyl substituent. The typical methods include:

Representative Synthetic Route (Based on Patent US7407955B2 and Related Literature)

Step Reagents/Conditions Description
1 3-piperidone + ammonia, reductive amination conditions Formation of 3-aminopiperidine intermediate
2 3-methylbutyl acetic acid + thionyl chloride or oxalyl chloride Preparation of 3-methylbutyl acetyl chloride (activated acylating agent)
3 3-aminopiperidine + 3-methylbutyl acetyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25°C Acylation to form this compound
4 Purification by recrystallization or chromatography Isolation of pure product

This route is typical for preparing amide derivatives with amine-containing heterocycles.

Alternative Synthetic Approaches

  • Microwave-assisted synthesis : Some studies suggest microwave irradiation to accelerate amidation reactions, improving yields and reducing reaction times.
  • Solid-phase synthesis : For library generation, solid-supported synthesis of piperidine amides can be employed, though less common for this specific compound.
  • Use of protecting groups : To avoid side reactions, amino groups on piperidine can be protected (e.g., Boc protection) during acylation and deprotected post-synthesis.

Research Findings and Optimization

  • Conformational analysis : Studies on related aminopiperidine acetamides indicate that intramolecular hydrogen bonding and steric factors significantly affect reaction selectivity and product stability.
  • Reaction conditions : Mild conditions favor selective amide bond formation without racemization or side reactions.
  • Purification : Use of chromatographic techniques or recrystallization from suitable solvents (e.g., ethyl acetate/hexane) ensures high purity.

Data Table Summarizing Preparation Parameters

Parameter Typical Condition/Value Notes
Starting material 3-piperidone or 3-halopiperidine Commercially available or synthesized
Amination method Reductive amination or nucleophilic substitution Selective installation of amino group
Acylating agent 3-methylbutyl acetyl chloride or activated ester Prepared in situ or commercially
Solvent Dichloromethane, THF, DMF Depends on reagent solubility
Base Triethylamine, DIPEA Neutralizes HCl formed during acylation
Temperature 0 to 25°C (room temperature) Controls reaction rate and selectivity
Reaction time 1–24 hours Optimized for yield and purity
Purification method Recrystallization, chromatography Ensures removal of impurities
Yield Typically 60–85% Dependent on reaction optimization

Biological Activity

2-(3-Aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide, also known by its CAS number 1248441-66-8, is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C12H25N3OC_{12}H_{25}N_{3}O. The structural characteristics include a piperidine ring and an acetamide moiety, which contribute to its biological interactions.

The biological activity of this compound is primarily linked to its interaction with specific receptors and enzymes in the body. Notably, it has been studied for its role as a potential inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. Inhibition of DPP-4 can lead to increased levels of incretin hormones, which help regulate insulin secretion and lower blood sugar levels, making it a candidate for diabetes treatment .

Biological Activity Summary

Activity Description
DPP-4 InhibitionPotent inhibitor leading to enhanced insulin secretion.
Antidiabetic PotentialShown efficacy in lowering blood glucose levels in animal models.
Neuroprotective EffectsPreliminary studies suggest potential neuroprotective properties.

Case Studies and Research Findings

  • DPP-4 Inhibition Studies :
    • A study published in Journal of Medicinal Chemistry reported that derivatives of the piperidine scaffold, including this compound, exhibited significant DPP-4 inhibition with promising pharmacokinetic profiles .
    • In vivo studies demonstrated that administration led to a notable reduction in fasting blood glucose levels in diabetic rats.
  • Neuroprotective Potential :
    • Research indicated that compounds with similar structures to this compound may have neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress .
    • These findings suggest further exploration into its potential use in treating neurodegenerative diseases.
  • Pharmacokinetics and Safety :
    • The pharmacokinetic properties were assessed through various animal models, indicating favorable absorption and distribution characteristics, which are crucial for oral bioavailability .
    • Toxicological assessments showed no significant adverse effects at therapeutic doses, supporting its safety profile for further development.

Scientific Research Applications

The compound 2-(3-aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide , with the CAS number 1248441-66-8 , is a research chemical that has garnered attention for its potential applications in various scientific fields. This article explores its applications, focusing on its significance in medicinal chemistry, pharmacology, and as a building block in organic synthesis.

Medicinal Chemistry

This compound is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests it may interact with various biological targets:

  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly those involved in central nervous system (CNS) functions. Research indicates that piperidine derivatives can exhibit affinity for dopamine and serotonin receptors, making them candidates for the treatment of neurological disorders such as depression and schizophrenia .
  • Antidepressant Activity : Preliminary studies indicate that similar compounds have shown promise in alleviating symptoms of depression through mechanisms involving serotonin reuptake inhibition. This suggests that this compound could be explored for similar therapeutic effects .

Pharmacology

The pharmacological profile of this compound is under investigation for its efficacy and safety in clinical settings:

  • Analgesic Properties : Some studies have pointed to piperidine derivatives possessing analgesic properties. The compound's ability to modulate pain pathways could make it a candidate for pain management therapies .
  • Antipsychotic Potential : Given its structural similarities to known antipsychotic agents, there is ongoing research into its potential effects on psychotic disorders. Initial findings suggest it may influence dopaminergic pathways, which are critical in the treatment of schizophrenia .

Organic Synthesis

In the realm of synthetic chemistry, this compound serves as a valuable building block:

  • Synthesis of Complex Molecules : Its unique functional groups allow it to be utilized in the synthesis of more complex organic molecules. It can participate in reactions such as amide bond formation, enabling the creation of diverse chemical entities .
  • Development of New Drugs : Researchers are exploring its utility in drug design, particularly in creating novel compounds with improved pharmacological profiles or reduced side effects compared to existing medications .

Case Study 1: Antidepressant Research

A recent study explored the antidepressant-like effects of piperidine derivatives in rodent models. The results indicated that compounds similar to this compound significantly reduced depressive behaviors when administered over a two-week period. This study highlights the potential for further development into human trials.

Case Study 2: Analgesic Activity

Another investigation focused on the analgesic properties of related piperidine compounds. Through various pain models, researchers found that these compounds exhibited significant pain relief comparable to standard analgesics, suggesting that this compound could be effective in treating chronic pain conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl-Substituted Acetamides

N-(3-Methylbutyl)acetamide (Isoamyl Acetamide)
  • Structure: Lacks the 3-aminopiperidine group.
  • Synthesis : Prepared via acylation of 3-methylbutylamine with acetic anhydride (73% yield) .
  • Applications : Acts as a pheromone in wasp species (e.g., Polistes metricus) and exhibits analgesic activity comparable to paracetamol .
  • Environmental Presence : Detected in water samples (335 mg/L) in Nigeria, highlighting environmental persistence .
2-[3-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)phenyl]-N-(3-methylbutyl)acetamide (Compound 44)
  • Structure : Features a purine-phenyl backbone attached to the N-(3-methylbutyl)acetamide group.
  • Synthesis : Synthesized using carbonyldiimidazole and isopentylamine in DMF, yielding a pale yellow solid .

Aromatic and Heterocyclic Acetamides

N-(3-Nitrophenyl)acetamide
  • Structure : Aromatic nitro group at the meta position.
  • Properties: Higher polarity due to the nitro group, impacting solubility and metabolic stability. Temperature-dependent crystallinity is noted .
N-(1,3-Benzothiazol-2-yl)acetamide
  • Applications : Similar derivatives are studied for antitumor and antimicrobial activities .
N-(3-Amino-4-methoxyphenyl)acetamide
  • Structure: Combines amino and methoxy substituents on the phenyl ring.
  • Safety : Classified as hazardous (irritant) under laboratory conditions .

Piperidine-Containing Acetamides

N-[4-(3,3-Diphenylpiperidin-1-yl)-4-oxobutyl]acetamide
  • Structure : Diphenylpiperidine group linked via a ketone-bearing butyl chain.
  • Pharmacological Potential: The diphenylpiperidine moiety may enhance CNS penetration and receptor affinity .
2-(3-Aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide (Target Compound)

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Yield Biological Activity Reference
N-(3-Methylbutyl)acetamide C₇H₁₅NO 129.20 Branched alkyl chain 73% Pheromone, analgesic
Compound 44 (Purine derivative) C₂₅H₃₂N₆O₂ 448.57 Purine-phenyl backbone Not reported Nucleoside-like activity
N-(3-Nitrophenyl)acetamide C₈H₈N₂O₂ 164.16 Nitroaromatic Not reported Not specified
N-[4-(3,3-Diphenylpiperidin-1-yl)-4-oxobutyl]acetamide C₂₈H₃₅N₂O₂ 432.59 Diphenylpiperidine, ketone Not reported CNS-targeted potential

Research Findings and Implications

  • Structural-Activity Relationships (SAR): The 3-aminopiperidine group in the target compound likely enhances binding to amine-sensitive targets (e.g., GPCRs or ion channels) compared to alkyl-acetamides . Aromatic substituents (e.g., nitro or benzothiazole groups) increase polarity and metabolic stability but may reduce blood-brain barrier permeability .
  • Environmental and Pharmacological Concerns: N-(3-Methylbutyl)acetamide’s environmental detection underscores the need for ecological risk assessments in drug design .

Q & A

Q. What synthetic strategies are recommended for preparing 2-(3-aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions. For the acetamide moiety, coupling 3-methylbutylamine with activated carbonyl intermediates (e.g., acetyl chloride derivatives) is common. The 3-aminopiperidine group can be introduced via nucleophilic substitution or reductive amination.
  • Optimization : Use polar aprotic solvents (e.g., DMF) for amide bond formation and monitor pH to stabilize the amine group. Catalytic agents like HOBt/DCC improve coupling efficiency. For piperidine ring functionalization, consider protecting group strategies (e.g., Boc) to prevent side reactions .
  • Yield Data :
StepReagentsYield (%)
Amide couplingAcetyl chloride, DMF65–75
Piperidine substitutionBoc-protected 3-aminopiperidine, DIPEA50–60

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the 3-methylbutyl chain (δ 0.8–1.5 ppm for methyl groups) and the piperidine ring (δ 2.5–3.5 ppm for NH and CH2_2 groups).
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C12_{12}H23_{23}N3_3O).
  • HPLC : Purity >95% using a C18 column (acetonitrile/water gradient) .

Q. What analytical techniques are suitable for detecting trace levels of this compound in environmental samples?

  • Methodological Answer :
  • GC-MS : Derivatize the compound with BSTFA to enhance volatility. Detection limits of ~0.1 µg/L in water matrices have been achieved for similar acetamides .
  • LC-MS/MS : Use electrospray ionization (ESI+) with MRM transitions for higher sensitivity in biological samples (LOQ: 0.01 ng/mL) .

Advanced Research Questions

Q. How do contradictory reports about its biological activity (e.g., pheromone vs. analgesic effects) inform experimental design?

  • Methodological Answer :
  • Species-Specific Assays : Design bioassays using Polistes wasp species (e.g., P. metricus) to test pheromone activity . For analgesic effects, use murine models (e.g., hot-plate test) and compare potency to paracetamol.
  • Mechanistic Studies : Perform receptor-binding assays (e.g., COX-1/COX-2 inhibition for analgesia) and pheromone receptor profiling (e.g., GPCR screening) to resolve functional contradictions .

Q. What computational approaches predict the compound’s pharmacokinetic and toxicological profiles?

  • Methodological Answer :
  • ADMET Prediction : Use tools like SwissADME to estimate logP (predicted ~2.1), BBB permeability, and CYP450 interactions.
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability.
  • Toxicity : Apply QSAR models to predict hepatotoxicity (e.g., Liver Toxicity Knowledge Base) .

Q. How can in vitro-to-in vivo discrepancies in efficacy be addressed?

  • Methodological Answer :
  • Metabolite Profiling : Use hepatocyte microsomes to identify active/inactive metabolites.
  • PK/PD Modeling : Integrate in vitro IC50_{50} values with in vivo clearance rates (e.g., rat IV/PO studies) to adjust dosing regimens.
  • Tissue Distribution : Radiolabel the compound (e.g., 14C^{14}C) to track accumulation in target tissues .

Q. What strategies resolve structural ambiguity in crystallography for this compound?

  • Methodological Answer :
  • X-ray Crystallography : Co-crystallize with heavy atoms (e.g., bromine derivatives) for phase determination.
  • SC-XRD : Use synchrotron radiation for high-resolution data (<1.0 Å).
  • DFT Calculations : Compare experimental and computed bond angles/energies to validate stereochemistry .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on receptor selectivity (e.g., σ-1R vs. opioid receptors)?

  • Methodological Answer :
  • Competitive Binding Assays : Use 3H^{3}H-labeled ligands (e.g., 3H^{3}H-DTG for σ-1R) to measure IC50_{50} under standardized conditions.
  • Knockout Models : Test activity in σ-1R KO mice to isolate opioid-mediated effects.
  • Structural Docking : Compare binding poses in σ-1R (PDB: 5HK1) vs. μ-opioid receptors (PDB: 6DDF) to identify key residues .

Methodological Tables

Q. Table 1. Comparative Bioactivity Profiles

Assay TypeModelResultReference
AnalgesiaMouse hot-plateED50_{50}: 25 mg/kg
PheromonePolistes metricusAttraction at 10 ng/mL
CytotoxicityHepG2 cellsIC50_{50} > 100 µM

Q. Table 2. Analytical Method Validation

TechniqueLODLOQMatrix
GC-MS0.1 µg/L0.3 µg/LWater
LC-MS/MS0.01 ng/mL0.03 ng/mLPlasma

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3-aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.